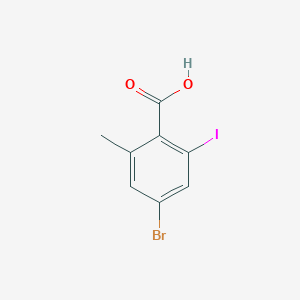

4-Bromo-2-iodo-6-methylbenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Contemporary Chemical Research

Halogenated aromatic carboxylic acids are of paramount importance in contemporary chemical research due to their versatility as synthetic intermediates. The presence of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring provides reactive handles for a wide array of chemical transformations. These compounds are precursors for creating other organic halides and are especially valued for their role in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. Such reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Furthermore, the carboxylic acid group itself is a versatile functional group. It can direct the introduction of other substituents to specific positions on the ring and can be converted into a variety of other functionalities, including esters, amides, and alcohols. The ability to perform decarboxylative halogenation, where the carboxylic acid is replaced by a halogen, offers a powerful method for synthesizing aryl halides with regioselectivity that might be difficult to achieve through direct halogenation. chemicalbook.comorgsyn.org

Overview of Steric and Electronic Effects in Ortho-Substituted Aromatic Systems

When substituents are placed at the ortho positions (the carbons adjacent to the carboxylic acid group), their influence on the molecule's properties is particularly pronounced, a phenomenon known as the "ortho effect." This effect is a combination of steric and electronic factors.

Steric Effects: The physical bulk of ortho substituents can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. rsc.org This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic system. A key consequence of this steric inhibition of resonance is an increase in the acidity of the benzoic acid compared to its meta and para isomers or the unsubstituted parent molecule. rsc.org

Electronic Effects: Substituents exert electronic influence through induction (through-bond polarization) and resonance (delocalization of π-electrons). Halogens, for instance, are electron-withdrawing by induction but can be electron-donating by resonance. In ortho-substituted systems, these electronic interactions, combined with the steric effects, dictate the reactivity of the aromatic ring towards further substitution and modify the chemical properties of the existing functional groups. researchgate.net

Contextualization of 4-Bromo-2-iodo-6-methylbenzoic Acid within Advanced Organic Synthesis

This compound is a prime example of a highly substituted aromatic compound where these effects are manifest. With three substituents—a methyl group, a bromine atom, and an iodine atom—occupying the 2, 4, and 6 positions, the molecule is sterically crowded around the carboxylic acid function. The iodine and methyl groups are both in ortho positions, while the bromine is in a para position.

This specific arrangement makes it a highly valuable, albeit challenging, substrate for advanced organic synthesis. The presence of two different halogen atoms (bromo and iodo) opens the door for selective, sequential cross-coupling reactions, as the carbon-iodine bond is typically more reactive than the carbon-bromine bond in many catalytic systems. nih.gov This differential reactivity allows chemists to introduce different molecular fragments at the 2- and 4-positions in a controlled, stepwise manner, making this compound a sophisticated platform for building complex molecules.

Chemical and Physical Data

While detailed experimental research on this compound is not widely published, its fundamental properties can be cataloged. The following table presents key identifiers for the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1021344-68-2 rsc.orgambeed.comarctomsci.comarctomsci.com |

| Molecular Formula | C₈H₆BrIO₂ |

| Molecular Weight | 340.94 g/mol |

For comparative context, the properties of related, less substituted analogs are provided below.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 | 1133123-02-0 researchgate.netclockss.org |

| 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 68837-59-2 chemicalbook.comacs.org |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | C₈H₆BrFO₂ | 233.03 | 1242157-23-8 researchgate.net |

Detailed Research Findings

Specific published research detailing the applications of this compound is limited. However, its structure allows for clear inferences regarding its synthesis and potential utility in advanced organic chemistry.

Synthesis Strategies

The synthesis of polysubstituted benzoic acids like the title compound is a non-trivial task that requires precise control of regioselectivity. A plausible and powerful method for preparing such structures involves directed ortho-metalation (DoM) . rsc.orgrsc.orgacs.org This strategy typically uses an organolithium reagent to deprotonate the aromatic ring at a position ortho to a directing group. The carboxylic acid group itself can serve as a directing group. researchgate.netrsc.org

A hypothetical, yet chemically sound, route to this compound could start from a simpler precursor like 4-bromo-2-methylbenzoic acid. chemicalbook.comacs.org The synthesis would proceed via the following conceptual steps:

Protection/Deprotonation: The acidic proton of the carboxylic acid is first removed by a strong base. Then, a directed ortho-metalation reaction, likely using a strong lithium amide base or a combination like s-BuLi/TMEDA at low temperatures, would selectively remove a proton from the 6-position, which is ortho to the carboxylate and activated by it. acs.org

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. Quenching this intermediate with an iodine-containing electrophile (e.g., molecular iodine, I₂) would install the iodine atom at the 6-position, yielding the target compound after an acidic workup to reprotonate the carboxylate.

This approach highlights how modern synthetic methodologies can be used to construct highly-functionalized aromatic rings that would be difficult to access using classical electrophilic aromatic substitution reactions, where mixtures of isomers are often obtained. researchgate.netrsc.org

Applications in Sequential Cross-Coupling

The most significant potential application of this compound is as a versatile building block in sequential cross-coupling reactions . nih.gov The differing reactivity of the C-I and C-Br bonds is the key to this utility. In palladium-catalyzed reactions, the oxidative addition of the palladium catalyst to the C-I bond is generally much faster than to the C-Br bond.

This reactivity difference allows for a two-step synthetic sequence:

First Coupling: A selective Suzuki, Stille, or Sonogashira coupling reaction can be performed at the more reactive C-I bond, introducing a desired molecular fragment at the 2-position while leaving the C-Br bond untouched.

Second Coupling: By changing the reaction conditions (e.g., increasing temperature, using a different catalyst or ligand), a second, different cross-coupling reaction can then be carried out at the less reactive C-Br bond at the 4-position. nih.gov

This one-pot or two-step sequential functionalization provides a powerful and efficient route to complex, unsymmetrically substituted biaryls and other elaborate molecular architectures starting from a single, well-defined building block.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDHMGCAOCTCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Iodo 6 Methylbenzoic Acid and Analogues

Strategies for Regioselective Halogenation of Benzoic Acid Derivatives

Regioselective halogenation of benzoic acid derivatives is a fundamental challenge in organic synthesis. The electronic properties of the carboxylic acid group and other substituents on the aromatic ring influence the position of electrophilic attack. To overcome the inherent regioselectivity, chemists have developed a range of techniques that utilize directing groups and catalysts to install halogens at specific, and often sterically hindered, positions.

Direct C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. These methods avoid the need for pre-functionalized starting materials and offer a more atom-economical approach to synthesis. Transition metal catalysts, particularly those based on iridium and palladium, have been instrumental in advancing this field.

Iridium catalysis has been successfully employed for the ortho-iodination of benzoic acids. These protocols take advantage of the directing ability of the carboxylic acid group to achieve high regioselectivity.

A notable method utilizes a simple iridium complex for the C–H activation and subsequent iodination of a variety of benzoic acids. acs.orgohsu.edudiva-portal.org This approach is distinguished by its remarkably mild reaction conditions, proceeding in the absence of any additives or bases. acs.orgohsu.edudiva-portal.org The reaction is typically carried out in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, which plays a crucial role in enabling the C–H iodination with the carboxylic moiety acting as the directing group. ohsu.edu The iridium catalyst is tolerant of air and moisture, adding to the practical appeal of this method. acs.orgohsu.edudiva-portal.org

Mechanistic studies suggest that the reaction proceeds through an Ir(III)/Ir(V) catalytic cycle. ohsu.edu The process involves a rate-limiting metalation step, followed by iodination. acs.org This catalytic system demonstrates excellent control over regioselectivity, even in substrates with multiple ortho C–H positions, selectively affording monoiodinated products. acs.org For instance, while benzoic acid itself can yield a mixture of mono- and diiodinated products, adjusting the catalyst loading and the equivalents of the iodinating agent, N-iodosuccinimide (NIS), can favor the formation of the diiodinated product. acs.org

A key advantage of this iridium-catalyzed system is its ability to suppress the background meta-iodination that can occur in the absence of the catalyst. acs.org The scope of the reaction is broad, accommodating a range of substituted benzoic acids. acs.org

More recent advancements have focused on achieving selective ortho-monoiodination of benzoic acids that possess two equivalent C-H bonds. An iridium-catalyzed method has been developed that provides excellent selectivity for mono- over di-iodination, typically with a ratio greater than 20:1. d-nb.info This reaction proceeds at room temperature and does not require an inert atmosphere. d-nb.info A significant feature of this protocol is the crucial role of a silver salt additive, which is believed to prevent further iodination of the mono-iodinated product. d-nb.info

| Catalyst System | Key Features | Selectivity | Reference |

|---|---|---|---|

| Iridium complex in HFIP | Mild conditions, no additives/base, air and moisture tolerant. | High ortho-selectivity for mono-iodination. | acs.orgohsu.edudiva-portal.org |

| Iridium complex with Ag(I) additive | Room temperature, no inert atmosphere. | Excellent selectivity for mono-iodination (>20:1). | d-nb.info |

Palladium catalysts have also been extensively used for the ortho-C–H halogenation of benzoic acid derivatives. The carboxylic acid group serves as an effective directing group, facilitating the regioselective introduction of halogen atoms.

One of the early examples of this transformation involved the use of iodoacetic acid (IOAc) and N-bromosuccinimide (NBS) as halogenating agents for a wide range of arene carboxylic acids. rsc.org Palladium acetate (Pd(OAc)₂) is a commonly employed catalyst for this purpose. rsc.orgresearchgate.net These reactions often require an oxidant to regenerate the active palladium catalyst. nih.gov

A straightforward method for the Pd(II)-catalyzed ortho-iodination of benzoic acids has been developed in aqueous media, using potassium iodide (KI) as the iodine source. researchgate.net This approach is noteworthy for its use of environmentally benign water as a solvent. researchgate.net However, for some substrates, particularly those lacking ortho- or meta-substituents, achieving high selectivity can be challenging. researchgate.net

The scope of palladium-catalyzed halogenation extends beyond iodination to include bromination and chlorination. These reactions provide access to a diverse array of halogenated benzoic acids that can serve as versatile building blocks in organic synthesis. researchgate.netacs.org For instance, the development of protocols for the ortho-alkylation of benzoic acids with alkyl halides, followed by intramolecular lactonization, demonstrates the utility of palladium catalysis in constructing more complex molecular architectures. nih.gov

Mechanistic investigations into these palladium-catalyzed reactions have provided insights into the nature of the catalytic cycle. It is generally accepted that the reaction proceeds through a palladacycle intermediate, formed by the coordination of the carboxylic acid to the palladium center and subsequent C–H activation. rsc.org

| Catalyst/Reagents | Halogenating Agent | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ | IOAc, NBS | Broad scope for arene carboxylic acids. | rsc.org |

| Pd(II) | KI | Aqueous media. | researchgate.net |

Directed Metallation and Lithiation Pathways for Ortho-Functionalization

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group, such as a carboxylic acid, guides a strong base to deprotonate a specific ortho-position, creating a stabilized organometallic intermediate that can then react with an electrophile.

The carboxylic acid group itself can act as a directing group for ortho-lithiation. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net Treatment of a benzoic acid with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -90 °C) generates an ortho-lithiated species. researchgate.netrsc.orgresearchgate.net This intermediate is stable at low temperatures and can be quenched with various electrophiles, including halogenating agents, to introduce a substituent specifically at the ortho position. researchgate.netrsc.orgresearchgate.net This method avoids the need for protecting group strategies for the carboxylic acid. researchgate.net

The regioselectivity of the lithiation is influenced by the presence of other substituents on the aromatic ring. For meta-substituted benzoic acids, lithiation often occurs regioselectively to afford 2,3-disubstituted derivatives. researchgate.net In cases where multiple directing groups are present, the lithiation occurs ortho to the more effective directing group. researchgate.net For instance, the carboxylic acid group has been shown to be of intermediate capacity in directing metallation when in competition with other groups like methoxy, chloro, or fluoro. rsc.orgresearchgate.net

A reversal of regioselectivity can sometimes be achieved by changing the base system. For example, in the case of 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA leads to deprotonation at the position ortho to the carboxylate, while using n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK) results in deprotonation at the other ortho-position. organic-chemistry.org

This methodology has been successfully applied to the synthesis of contiguously tri- and tetra-substituted benzoic acids. rsc.orgresearchgate.net For example, 2,4-dihalogenobenzoic acids undergo hydrogen-metal exchange at the position flanked by both halogen substituents. rsc.orgresearchgate.net

Decarboxylative Halogenation as a Synthetic Route

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental transformation that converts carboxylic acids into organic halides with the loss of carbon dioxide. nih.govacs.org This method offers an alternative to direct electrophilic halogenation and can provide access to regioisomers that are not easily obtained by other means. nih.govacs.org

This transformation is particularly useful for aromatic carboxylic acids, yielding the corresponding aryl halides. nih.govacs.org The process involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxylic group, followed by the introduction of a halogen atom. nih.govacs.org One of the key advantages of this method is that the starting carboxylic acids are often readily available, for instance, through the oxidation of the corresponding methyl or alkyl arenes. nih.govacs.org

Various reagents and conditions have been developed for decarboxylative halogenation. A unified approach has been reported for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids that can access bromo-, iodo-, chloro-, and fluoroarenes. princeton.edu This method is catalyzed by copper and involves a ligand-to-metal charge transfer mechanism. princeton.edu The reaction proceeds through an aryl radical intermediate which can then undergo either atom transfer to form bromo- or iodoarenes, or radical capture by copper followed by reductive elimination to generate chloro- or fluoroarenes. princeton.edu

For the specific case of decarboxylative bromination, a transition-metal-free method has been developed for electron-rich aromatic acids. nih.gov This process is attractive due to its use of low-cost and abundant starting materials. nih.gov Mechanistic studies suggest that this reaction may proceed through a non-radical pathway. nih.gov

Synthesis of Dihalogenated Benzoic Acid Scaffolds

The synthesis of dihalogenated benzoic acids like 4-Bromo-2-iodo-6-methylbenzoic acid requires a multi-step approach that combines several of the methodologies described above. The specific sequence of reactions is crucial to ensure the correct placement of the different halogen atoms and the methyl group.

A plausible synthetic route could begin with a commercially available starting material such as 4-bromo-2-methylbenzoic acid or 2-iodo-4-methylbenzoic acid, which would then be subjected to a regioselective halogenation at the remaining ortho-position. Alternatively, one could start with a simpler benzoic acid derivative and introduce the substituents sequentially.

For example, starting with 4-bromo-6-methylbenzoic acid, an iridium-catalyzed ortho-iodination protocol could be employed to introduce the iodine atom at the 2-position. The directing effect of the carboxylic acid group would be expected to favor iodination at this position.

Another potential strategy would involve the use of directed ortho-metallation. Starting with a suitable precursor, lithiation directed by the carboxylic acid group could be used to introduce one of the halogen atoms, followed by a subsequent halogenation step.

The synthesis of such highly substituted benzoic acids highlights the importance of having a diverse toolbox of synthetic methods. The choice of a particular strategy will depend on the availability of starting materials, the desired regioselectivity, and the compatibility of the functional groups present in the molecule.

Approaches to Ortho-Brominated and Ortho-Iodinated Benzoic Acids

The introduction of bromine and iodine atoms at positions ortho to a carboxylic acid group is a crucial step in the synthesis of the target molecule. The carboxyl group itself can act as a directing group, facilitating substitution at the ortho positions. Several methods have been developed to achieve this transformation with high regioselectivity.

One of the most powerful techniques is directed ortho-metalation (DoM) . In this approach, the carboxylic acid is first converted to its dianion by treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent like s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This process generates a lithiated species ortho to the carboxylate group. Subsequent quenching of this organolithium intermediate with an electrophilic halogen source, such as N-bromosuccinimide (NBS) for bromination or molecular iodine (I₂) for iodination, introduces the halogen atom at the desired position. This method offers high regioselectivity due to the coordinating effect of the carboxylate group.

Transition metal-catalyzed C-H activation has also emerged as a potent tool for the ortho-halogenation of benzoic acids. Palladium and iridium catalysts, in particular, have been shown to be effective. For instance, a palladium catalyst can be used to direct the iodination of a benzoic acid at the ortho position. Similarly, iridium-catalyzed C-H activation has been successfully employed for the ortho-iodination of benzoic acids under mild conditions. These catalytic methods often exhibit high functional group tolerance.

Below is a table summarizing common reagents and conditions for the ortho-halogenation of benzoic acids.

| Halogenation Type | Reagent/Catalyst | Conditions | Substrate Example | Product Example |

| Ortho-Bromination | 1. s-BuLi, TMEDA 2. NBS | THF, -78 °C | Benzoic Acid | 2-Bromobenzoic Acid |

| Ortho-Iodination | 1. LDA 2. I₂ | THF, -78 °C | Benzoic Acid | 2-Iodobenzoic Acid |

| Ortho-Iodination | Pd(OAc)₂ / I₂ | Acetic Acid, Heat | 4-Methylbenzoic Acid | 2-Iodo-4-methylbenzoic Acid |

| Ortho-Iodination | [IrCp*Cl₂]₂ / NIS | HFIP, Room Temp | 4-Bromobenzoic Acid | 4-Bromo-2-iodobenzoic Acid |

Multistep Synthetic Routes Involving Sequential Halogen Introduction

The synthesis of a dihalogenated benzoic acid with two different halogens, such as this compound, necessitates a multistep approach where the halogens are introduced sequentially. The order of introduction is critical and depends on the directing effects of the substituents already present on the aromatic ring.

A plausible synthetic pathway could commence with a readily available starting material like 2-methylbenzoic acid (o-toluic acid). The first halogenation step would introduce either bromine or iodine. For instance, electrophilic bromination of o-toluic acid would likely yield a mixture of isomers, with the major product being 5-bromo-2-methylbenzoic acid due to the ortho,para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid. To achieve the desired 4-bromo substitution, one might need to start with a precursor where the substitution pattern is already established, such as 4-bromo-2-methylaniline, which can then be converted to the corresponding benzoic acid via a Sandmeyer reaction.

Once the first halogen is in place, the second halogen can be introduced. For example, if starting with 4-bromo-2-methylbenzoic acid, the introduction of iodine at the 2-position (ortho to the carboxylic acid and meta to the bromine) could be achieved using directed ortho-metalation as described previously. The carboxyl group would direct the lithiation to the 2-position, and subsequent quenching with an iodine source would yield the desired this compound.

An alternative strategy involves starting with a di-iodinated or di-brominated benzoic acid and then selectively replacing one of the halogens. However, this approach can be less regioselective and may lead to product mixtures that are difficult to separate.

A representative multi-step synthesis is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. Bromination | 2-Methylbenzoic Acid | Br₂, FeBr₃ | 4-Bromo-2-methylbenzoic Acid |

| 2. Iodination (DoM) | 4-Bromo-2-methylbenzoic Acid | 1. s-BuLi, TMEDA, THF, -78 °C 2. I₂ | This compound |

Methodologies for Introducing the Methyl Group into Halogenated Benzoic Acid Frameworks

An alternative synthetic strategy involves introducing the methyl group at a later stage into a pre-existing halogenated benzoic acid framework. This approach is particularly useful if the required dihalogenated benzoic acid is more readily accessible.

Directed ortho-metalation is again a key methodology. For example, starting with 4-bromo-2-iodobenzoic acid, treatment with a strong lithium base could selectively deprotonate the position ortho to the carboxylate group, which is the 6-position. Quenching this lithiated intermediate with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), would install the methyl group at the desired location to furnish this compound.

The choice of the base and reaction conditions is crucial to ensure regioselectivity, especially in the presence of multiple halogen substituents which can also influence the site of metalation.

| Starting Material | Reagents and Conditions | Product |

| 4-Bromo-2-iodobenzoic Acid | 1. s-BuLi, TMEDA, THF, -78 °C 2. CH₃I | This compound |

General Considerations in the Synthesis of Highly Substituted Aromatic Carboxylic Acids

The synthesis of highly substituted aromatic carboxylic acids like this compound is often complicated by several factors that require careful consideration.

Regioselectivity: The primary challenge is controlling the position of the incoming substituents. The directing effects of the groups already present on the ring can be either synergistic or conflicting. In the target molecule, the carboxyl group is ortho-directing (via metalation) and meta-directing (for electrophilic substitution), while the methyl group is ortho,para-directing, and the halogens are ortho,para-directing but deactivating. Navigating these competing effects is essential for a successful synthesis.

Steric Hindrance: As the degree of substitution increases, steric hindrance can become a significant issue. The introduction of a bulky group ortho to an existing substituent can be difficult. In the case of this compound, the two ortho positions to the carboxylic acid are both substituted, which can be sterically demanding to achieve.

Reaction Conditions: The choice of reaction conditions, including temperature, solvent, and catalyst, is critical. Harsh reaction conditions can lead to side reactions, such as decarboxylation of the benzoic acid or rearrangement of substituents. For instance, strong bases used in directed ortho-metalation must be handled at low temperatures to avoid decomposition of the intermediates.

Purification: The final product and intermediates in a multi-step synthesis of a polysubstituted aromatic compound are often part of a mixture of isomers. The separation and purification of the desired product can be challenging and may require chromatographic techniques.

Chemical Reactivity and Transformations of 4 Bromo 2 Iodo 6 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical modification in 4-bromo-2-iodo-6-methylbenzoic acid. Its reactivity is characteristic of aromatic carboxylic acids, involving reactions at the carbonyl carbon and the acidic proton.

Formation of Carboxylic Acid Derivatives (Esters, Amides, Anhydrides, Acyl Halides, Acyl Azides)

The carboxylic acid functionality can be readily converted into a variety of derivatives through established synthetic protocols. These transformations are fundamental in organic synthesis, enabling the incorporation of the 4-bromo-2-iodo-6-methylbenzoyl scaffold into more complex molecular architectures.

Esters: Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. chemicalbook.comgoogle.com For instance, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester, methyl 4-bromo-2-iodo-6-methylbenzoate. google.combiosynth.com This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. The equilibrium of this reaction can be driven towards the product by removing water as it is formed. byjus.com

Amides: Amide derivatives can be synthesized from this compound. A common method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For example, 4-bromo-2-fluoro-6-methylbenzoic acid can be converted to its corresponding benzamide. chemicalbook.com Direct condensation with an amine is also possible, often facilitated by coupling agents.

Anhydrides: Anhydrides can be formed by the reaction of two molecules of the carboxylic acid with the elimination of water, typically at high temperatures. A more common laboratory-scale synthesis involves the reaction of the carboxylate salt with an acyl chloride. masterorganicchemistry.com

Acyl Halides: The carboxylic acid can be converted to the more reactive acyl halide, typically an acyl chloride or acyl bromide. This is commonly accomplished using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). The resulting acyl halide is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Acyl Azides: Acyl azides can be prepared from the corresponding acyl chloride by reaction with an azide (B81097) salt, such as sodium azide. These compounds are useful intermediates in the Curtius rearrangement to form isocyanates, which can then be converted to amines or urethanes.

Nucleophilic Acyl Substitution Reactions

The formation of the aforementioned carboxylic acid derivatives proceeds through a common mechanistic pathway known as nucleophilic acyl substitution. masterorganicchemistry.com This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.com

Reactivity of the Aryl Halides (Bromine and Iodine)

The presence of two different halogen atoms on the aromatic ring, bromine and iodine, provides opportunities for selective transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions and Organometallic Chemistry Precursors

The carbon-halogen bonds in this compound are key sites for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds often allows for selective functionalization. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions due to its lower bond dissociation energy. ucd.ie

Suzuki Coupling: This versatile reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov this compound can undergo selective Suzuki coupling at the more reactive iodine position, allowing for the introduction of an aryl or vinyl group at this site while leaving the bromine atom intact for subsequent transformations. nih.govresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov Similar to the Suzuki reaction, selective coupling at the C-I bond is expected.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl halide under palladium catalysis to form a substituted alkene.

Other Cross-Coupling Reactions: Other important cross-coupling reactions that can be employed include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for the formation of C-N bonds).

The ability to perform these reactions selectively makes this compound a valuable building block in the synthesis of complex organic molecules. researchgate.netchemicalbook.com

Nucleophilic Aromatic Substitution Considerations in Highly Substituted Systems

Nucleophilic aromatic substitution (SNA_r) is generally less facile on electron-rich or non-activated aromatic rings. For an S_NAr reaction to occur, the aromatic ring must typically be substituted with strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group (the halogen). youtube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. youtube.com

In the case of this compound, the carboxylic acid group is a deactivating, meta-directing group under neutral or acidic conditions, but its carboxylate form (under basic conditions) is activating and ortho, para-directing. The methyl group is weakly activating and ortho, para-directing. The halogens themselves are deactivating but ortho, para-directing. Due to the absence of strongly activating nitro groups, nucleophilic aromatic substitution on this compound is generally not favored under standard conditions. youtube.com The high degree of substitution also presents significant steric hindrance to an incoming nucleophile.

Influence of Ortho-Substitution on Aromatic Reactivity

The presence of substituents at the positions ortho to the carboxylic acid group (the 2-iodo and 6-methyl groups) has a profound impact on the reactivity of the molecule. This "ortho effect" is a combination of steric and electronic factors.

Steric Hindrance: The bulky iodine atom and the methyl group at the ortho positions sterically hinder the approach of reagents to the carboxylic acid group. This can significantly slow down the rate of reactions such as esterification and amide formation, often requiring more forcing reaction conditions. byjus.com

Electronic Effects: The ortho-substituents can influence the acidity of the carboxylic acid. Electron-withdrawing groups, like iodine, generally increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through their inductive effect. byjus.com The electron-donating methyl group has the opposite effect, decreasing the acidity.

Conformational Effects: The ortho-substituents can force the carboxylic acid group out of the plane of the benzene (B151609) ring. This can disrupt the conjugation of the carbonyl group with the aromatic system, which in turn can affect its reactivity.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Key Reagents | Products |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

| Carboxylic Acid | Acyl Halide Formation | SOCl₂, (COCl)₂ | Acyl Halide |

| Aryl Iodide | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Aryl/Vinyl Substituted Benzoic Acid |

| Aryl Iodide | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst | Alkynyl Substituted Benzoic Acid |

| Aryl Bromide | Suzuki Coupling | Boronic Acid, Pd Catalyst, Base | Aryl/Vinyl Substituted Benzoic Acid |

Table 2: Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -COOH | 1 | Electron-withdrawing, Deactivating | Directs incoming electrophiles to meta positions |

| -I | 2 | Electron-withdrawing, Deactivating | Increases acidity of COOH, Activates C-I bond for cross-coupling |

| -Br | 4 | Electron-withdrawing, Deactivating | Activates C-Br bond for cross-coupling |

| -CH₃ | 6 | Electron-donating, Activating | Decreases acidity of COOH, Directs incoming electrophiles to ortho/para |

Steric Hindrance Effects on Reaction Pathways

Steric hindrance plays a pivotal role in the chemical behavior of this compound, primarily due to the substituents at positions 2 and 6, which are ortho to the carboxylic acid group. This arrangement significantly impacts reactions involving the carboxyl group and the aromatic ring itself.

The bulky iodine atom at position 2 and the methyl group at position 6 create a crowded environment around the carboxylic acid. This spatial obstruction, often referred to as the ortho effect, can significantly hinder reactions that require nucleophilic attack at the carboxyl carbon, such as esterification. mdpi.comacs.org The approach of an alcohol molecule, for instance, is physically impeded, which can lead to substantially lower reaction rates compared to less substituted benzoic acids. acs.org

Furthermore, steric crowding influences the orientation of the carboxylic acid group relative to the plane of the benzene ring. To minimize steric strain, the -COOH group may be forced out of planarity, which can, in turn, affect the electronic communication (resonance) between the carboxyl group and the aromatic ring.

For reactions occurring on the aromatic ring, such as electrophilic substitution, the substituents at positions 2 and 6 sterically shield the adjacent positions. Any potential attack at position 5, for example, would be hindered by the flanking methyl group at C6. This steric factor, combined with electronic effects, is crucial in determining the regioselectivity of substitution reactions.

Table 1: Impact of Steric Hindrance on Potential Reaction Pathways

| Reaction Type | Affected Site | Description of Steric Effect | Predicted Outcome |

|---|---|---|---|

| Esterification | Carboxylic Acid (-COOH) | The iodine and methyl groups at C2 and C6 physically block the approach of alcohol molecules to the carboxyl carbon. | Reduced reaction rate; may require harsher conditions or specialized catalysts. |

| Electrophilic Aromatic Substitution | Aromatic Ring (C-H bonds) | The methyl group at C6 hinders electrophilic attack at the C5 position. The iodine atom at C2 hinders attack at the C3 position, albeit to a lesser extent. | Substitution is likely directed away from the most sterically crowded positions. |

| Reactions involving Ortho-Lithiation | C-H at position 5 | The methyl group at C6 significantly hinders the approach of a bulky organolithium base to deprotonate the C5 position. | Ortho-lithiation at C5 is highly unlikely. |

Electronic Effects of Halogen and Methyl Substituents on Reactivity

The electronic nature of the benzene ring in this compound is modulated by the inductive and resonance effects of its four distinct substituents. These effects alter the electron density of the ring, influencing its susceptibility to electrophilic attack and affecting the acidity of the carboxyl group. libretexts.org

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, primarily through an inductive effect and to a lesser extent, a resonance effect. It deactivates the aromatic ring, making it less reactive towards electrophilic substitution than benzene itself. wikipedia.orglibretexts.org It is a meta-director. wikipedia.org

Methyl Group (-CH₃): The methyl group is an electron-donating group through a weak inductive effect. libretexts.org It activates the aromatic ring, making it more reactive towards electrophiles, and directs substitution to the ortho and para positions. libretexts.orglibretexts.org

The cumulative result is a complex electronic landscape. The acidity of the benzoic acid is enhanced by the electron-withdrawing halogens, which stabilize the resulting carboxylate anion. libretexts.org Conversely, the electron-donating methyl group would slightly decrease acidity compared to a non-methylated analogue. libretexts.org

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing | Electron-withdrawing | Deactivating libretexts.org | Meta wikipedia.org |

| -I | 2 | Electron-withdrawing | Electron-donating | Deactivating openstax.org | Ortho, Para openstax.org |

| -Br | 4 | Electron-withdrawing | Electron-donating | Deactivating libretexts.org | Ortho, Para libretexts.org |

| -CH₃ | 6 | Electron-donating | N/A (Hyperconjugation) | Activating libretexts.org | Ortho, Para libretexts.org |

Other Aromatic Transformations (e.g., Electrophilic Aromatic Substitution Patterns)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com In this compound, the position of any new substitution is determined by the combined directing influences of the existing groups.

The available positions for substitution are C3 and C5. To predict the outcome, we must analyze the directing effect of each substituent in relation to these open sites:

-COOH (at C1): As a meta-director, it directs incoming electrophiles to positions C3 and C5.

-I (at C2): As an ortho-, para-director, it directs towards C3 (para) and C5 (ortho).

-Br (at C4): As an ortho-, para-director, it directs towards C3 (ortho) and C5 (ortho).

-CH₃ (at C6): As an ortho-, para-director, it directs towards C5 (ortho) and C3 (para).

Remarkably, all four substituents, despite their differing electronic properties, direct incoming electrophiles to the same two available positions, C3 and C5. The activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing halogens work in concert with the deactivating, meta-directing carboxylic acid.

The final regioselectivity will likely be a competition between these two sites.

Position C3: This position is para to the activating methyl group and ortho to the bromine atom. It is also meta to the carboxylic acid and para to the iodine atom.

Position C5: This position is ortho to the activating methyl group and ortho to the bromine atom. It is meta to the carboxylic acid and ortho to the iodine atom.

While both positions are electronically favored, position C5 is subject to significant steric hindrance from the adjacent methyl group at C6. Therefore, electrophilic attack is most likely to occur at the C3 position , which is sterically more accessible.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Directing Effect | Favored Position(s) | Comment |

|---|---|---|---|

| -COOH at C1 | Meta | C3, C5 | Deactivating effect on the whole ring. |

| -I at C2 | Ortho, Para | C3 (Para), C5 (Ortho) | Deactivating, but directs to these positions via resonance stabilization of the intermediate. openstax.org |

| -Br at C4 | Ortho, Para | C3 (Ortho), C5 (Ortho) | Deactivating, but directs to these positions. libretexts.org |

| -CH₃ at C6 | Ortho, Para | C3 (Para), C5 (Ortho) | Activating group, provides strong stabilization for substitution at these positions. libretexts.org |

| Consensus | C3 and C5 | All groups direct to the same available sites. | |

| Predicted Major Product | Substitution at C3 | C3 is electronically activated and sterically less hindered than C5. |

Derivatives of 4 Bromo 2 Iodo 6 Methylbenzoic Acid and Their Synthetic Utility

Synthesis of Functionalized Esters from 4-Bromo-2-iodo-6-methylbenzoic Acid

Esterification of the carboxylic acid group is a fundamental transformation. For a related compound, 4-bromo-2-methylbenzoic acid, esterification is typically achieved by reacting it with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. This reaction yields the corresponding methyl ester. google.com A similar approach would be expected for this compound.

Table 1: Hypothetical Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | Sulfuric Acid | Methyl 4-bromo-2-iodo-6-methylbenzoate |

| This compound | Ethanol | Thionyl Chloride | Ethyl 4-bromo-2-iodo-6-methylbenzoate |

This table is illustrative and based on general chemical principles, not on specific experimental data for the target compound.

Amide and Anhydride Derivatives in Complex Molecule Synthesis

The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. General methods for amide synthesis involve the in-situ generation of activating agents to facilitate the coupling of a carboxylic acid with an amine. acs.org For instance, a mixture of N-chlorophthalimide and triphenylphosphine (B44618) can be used to activate the carboxylic acid for reaction with a primary or secondary amine. acs.org

Anhydride formation, another key derivatization, can be accomplished by reacting the carboxylic acid with a dehydrating agent. These derivatives are often used as reactive intermediates in acylation reactions.

Halogenated Benzoic Acid Derivatives as Precursors for Heterocyclic Compounds

The presence of multiple halogen substituents on the aromatic ring of this compound and its derivatives makes them attractive precursors for the synthesis of heterocyclic compounds. The differential reactivity of the C-Br and C-I bonds in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would allow for the sequential and regioselective introduction of various substituents, leading to the construction of complex ring systems. For example, organoboron compounds are known to be valuable in the synthesis of heterocyclic structures like benzoxaboroles. mdpi.com

Strategies for Regioselective Functionalization of Derived Compounds

The distinct electronic and steric environments of the functional groups in derivatives of this compound would be key to achieving regioselective transformations. The iodine atom is generally more reactive than the bromine atom in many cross-coupling reactions, allowing for selective functionalization at the 2-position. The steric hindrance provided by the adjacent methyl group would also influence the regioselectivity of incoming reagents. Subsequent reactions could then target the less reactive C-Br bond. The carboxylic ester or amide group could also direct metallation to the ortho position, although in this case, both ortho positions are already substituted.

Spectroscopic Characterization Methodologies for 4 Bromo 2 Iodo 6 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of 4-bromo-2-iodo-6-methylbenzoic acid, the protons on the aromatic ring and the methyl group would give rise to distinct signals. The aromatic protons are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing substituents. The specific splitting patterns would depend on the coupling between adjacent protons. The methyl group protons would appear as a singlet in the upfield region (around δ 2.5 ppm). rsc.org The acidic proton of the carboxylic acid group would be observed as a broad singlet, often far downfield (δ 10-13 ppm), and its position can be concentration-dependent.

For comparison, in the ¹H NMR spectrum of the related compound 4-methylbenzoic acid, the aromatic protons appear as two doublets, and the methyl protons resonate as a singlet at 2.37 ppm. rsc.org In another derivative, 4-bromobenzoic acid, the aromatic protons are observed as multiplets between δ 7.35 and 8.42 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region (δ 165-185 ppm). The aromatic carbons would appear in the range of δ 120-150 ppm, with the carbons directly attached to the electronegative bromine and iodine atoms being significantly shifted. The carbon of the methyl group would resonate in the upfield region (around δ 20-25 ppm). For instance, in 4-methylbenzoic acid, the methyl carbon appears at 21.8 ppm, while the aromatic carbons are observed between 126.6 and 144.7 ppm, and the carboxylic carbon is at 172.5 ppm. rsc.org

¹⁹F NMR Spectroscopy

For derivatives of this compound that contain fluorine, ¹⁹F NMR spectroscopy is an invaluable tool. It is highly sensitive to the electronic environment around the fluorine nucleus. For example, in a compound like 4-bromo-2-fluoro-6-methylbenzoic acid, the fluorine atom would produce a signal in the ¹⁹F NMR spectrum with a chemical shift and coupling constant that would be characteristic of its position on the aromatic ring and its interaction with neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoic Acid Derivatives

| Compound | Spectroscopic Data |

|---|

| 4-Methylbenzoic acid | ¹H NMR (DMSO): δ 13.17 (s, 1H, COOH), 8.03 – 7.64 (m, 2H, Ar-H), 7.61 – 7.22 (m, 2H, Ar-H), 2.37 (s, 3H, CH₃). rsc.org¹³C NMR (CDCl₃): δ 172.5 (C=O), 144.7, 130.3, 129.2, 126.6 (Ar-C), 21.8 (CH₃). rsc.org | | 4-Bromobenzoic acid | ¹H NMR (DMSO): δ 13.20 (s, 1H, COOH), 8.42 – 7.79 (m, 2H, Ar-H), 7.77 – 7.35 (m, 2H, Ar-H). rsc.org¹³C NMR (Acetone): δ 164.8 (C=O), 136.7, 132.2, 131.4, 131.0, 130.9, 129.3 (Ar-C). rsc.org | | 4-Chlorobenzoic acid | ¹H NMR (DMSO): δ 13.20 (s, 1H, COOH), 8.42 – 7.79 (m, 2H, Ar-H), 7.77 – 7.35 (m, 2H, Ar-H). rsc.org¹³C NMR (DMSO): δ 171.7 (C=O), 143.0, 136.3, 134.9, 133.9 (Ar-C). rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands. A very broad peak is expected in the region of 2500–3300 cm⁻¹, which corresponds to the O-H stretching vibration of the carboxylic acid dimer. The C=O (carbonyl) stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). The C-Br and C-I stretching vibrations would be found at lower frequencies, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500–3300 (broad) |

| Carboxylic Acid C=O | Stretch | ~1700 (strong, sharp) |

| Aromatic C-H | Stretch | >3000 |

| Methyl C-H | Stretch | ~2950 |

| C-Br | Stretch | 600-800 |

| C-I | Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

For this compound, the molecular ion peak [M]⁺ would be expected, and its m/z value would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units.

Common fragmentation pathways for aromatic carboxylic acids in MS include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). miamioh.edu The fragmentation of the aromatic ring itself can also occur, leading to a series of smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of a molecule. For this compound (C₈H₆BrIO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. For the related compound, 4-bromo-2-iodobenzoic acid (C₇H₄BrIO₂), the calculated exact mass is 325.84394 Da. nih.gov A similar level of precision would be expected for this compound.

Table 3: Molecular Weight and Formula of this compound and a Key Derivative

| Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (Da) |

|---|---|---|---|

| This compound | C₈H₆BrIO₂ | 340.94 | 339.8596 |

| 4-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 | 325.84394 nih.gov |

Crystallographic Investigations of Substituted Benzoic Acids

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential to elucidate the solid-state molecular structure of 4-bromo-2-iodo-6-methylbenzoic acid. Although a specific study for this exact compound is not publicly available, data from related compounds, such as 4-bromo-2-hydroxybenzoic acid, allows for a detailed prediction of its structural parameters. researchgate.net

An X-ray diffraction analysis of this compound would yield crucial information, including bond lengths, bond angles, and torsion angles. For instance, in 4-bromo-2-hydroxybenzoic acid, the molecule is nearly planar, with the carboxylic acid group twisted only slightly out of the plane of the benzene (B151609) ring. researchgate.net A similar planarity would be expected for this compound, though steric hindrance from the ortho-substituents (iodo and methyl groups) might induce a more significant twist of the carboxylic acid group.

The crystallographic data would be presented in a table format, as shown below, which is standard for reporting results from X-ray diffraction studies.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆BrIO₂ |

| Formula Weight | 371.94 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and represent the type of data obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intramolecular Interactions and Conformational Preferences in Ortho-Substituted Systems

The presence of substituents at the ortho positions of the benzoic acid ring significantly influences the molecule's conformation, a phenomenon often referred to as the "ortho effect". vedantu.comrsc.org In this compound, the two ortho-substituents, iodine and a methyl group, would sterically interact with the carboxylic acid group.

This steric hindrance is expected to force the carboxylic acid group to rotate out of the plane of the benzene ring. vedantu.com This rotation, known as steric inhibition of resonance, can impact the acidity of the benzoic acid. vedantu.comrsc.org While intramolecular hydrogen bonds are a key feature in some ortho-substituted benzoic acids (e.g., those with -OH or -NH₂ groups), this is not expected for this compound. rsc.orgnih.gov Instead, the dominant intramolecular interactions would be van der Waals forces between the bulky ortho-substituents and the carboxylic acid group. The conformational preference will be a balance between the stabilizing effect of conjugation (favoring planarity) and the destabilizing steric clashes. Theoretical calculations on related systems suggest that even with significant ortho-substituents, the deviation from planarity might be moderate. researchgate.net

Hydrogen Bonding Networks and Supramolecular Architectures in the Solid State

In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov This robust R²₂(8) graph set motif is a recurring feature in the crystal structures of carboxylic acids. researchgate.net It is highly probable that this compound would also exhibit this dimeric structure.

Influence of Halogen Substituents on Crystal Packing and Molecular Conformation

The bromine and iodine atoms in this compound are expected to play a crucial role in directing the crystal packing. Halogen atoms can act as halogen bond donors, forming directional non-covalent interactions with electron-rich atoms like oxygen. nih.govrsc.orgmdpi.com The strength of these halogen bonds generally increases with the polarizability of the halogen atom, making iodine a stronger halogen bond donor than bromine. mdpi.com

Computational Chemistry and Mechanistic Insights into 4 Bromo 2 Iodo 6 Methylbenzoic Acid Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules like 4-bromo-2-iodo-6-methylbenzoic acid. By solving approximations of the Schrödinger equation, DFT can provide insights into molecular orbital energies, charge distributions, and various reactivity descriptors.

For substituted benzoic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully employed to determine molecular parameters and predict reactivity. nih.govresearchgate.net In the case of this compound, the electronic properties are significantly influenced by the opposing effects of its substituents. The electron-withdrawing inductive effects (-I) of the bromine and iodine atoms decrease the electron density of the aromatic ring. Conversely, the methyl group exerts a weak electron-donating inductive effect (+I) and a hyperconjugation effect. The carboxylic acid group is strongly electron-withdrawing via resonance.

Theoretical studies on related substituted benzoic acids have demonstrated a good correlation between calculated and experimental data for properties like gas-phase acidity. mdpi.com The acidity of this compound would be influenced by the "ortho effect," where the steric and electronic interactions of the ortho-substituents (iodo and methyl) with the carboxylic acid group play a crucial role. researchgate.net DFT calculations can predict these effects with considerable accuracy.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Characteristic | Influencing Factors |

| HOMO-LUMO Gap | Moderately low | Electron-withdrawing halogens and carboxylic acid group; electron-donating methyl group. |

| Electron Density | Reduced on the aromatic ring | Strong inductive effect of Br and I; resonance effect of COOH. |

| Acidity | Enhanced compared to benzoic acid | Inductive effects of halogens; potential steric hindrance to solvation of the carboxylate anion. |

| Dipole Moment | Significant | Vectorial sum of bond dipoles from C-Br, C-I, C=O, and O-H bonds. |

Modeling of Reaction Mechanisms, including C-H Activation Catalytic Cycles

Computational modeling is instrumental in elucidating complex reaction mechanisms at the molecular level. For this compound, this can include predicting the regioselectivity of further aromatic substitutions or understanding its behavior in transition metal-catalyzed reactions.

DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction energies, providing a rationale for experimentally observed outcomes. For instance, in the context of palladium-catalyzed cross-coupling reactions, where the C-I or C-Br bonds would be the reactive sites, DFT could predict the relative ease of oxidative addition at each halogen, with the C-I bond generally being more reactive.

Conformational Analysis through Computational Methods

The presence of ortho-substituents in benzoic acid derivatives leads to interesting conformational possibilities, primarily concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Computational methods, such as DFT, are well-suited to explore the potential energy surface and identify the most stable conformers. mdpi.com

For ortho-substituted benzoic acids, a key feature is the potential for intramolecular interactions that can stabilize certain conformations. mdpi.comresearchgate.net In this compound, the bulky iodine and methyl groups flanking the carboxylic acid will cause significant steric hindrance. This will likely force the carboxylic acid group to twist out of the plane of the aromatic ring to minimize steric repulsion. This out-of-plane conformation would disrupt the conjugation between the carboxylic acid's π-system and the aromatic ring.

Studies on di-ortho-substituted benzoic acids, such as 2,6-dichlorobenzoic acid, have shown that the non-planar conformer is the most stable. researchgate.net By analogy, it is highly probable that this compound will adopt a similar non-planar conformation. Computational analysis would involve rotating the C-C bond connecting the carboxylic group to the ring and the C-O bond within the carboxyl group to map the conformational energy landscape and identify the global minimum. The relative energies of different conformers are crucial as they can influence the molecule's reactivity and its interactions in biological systems or crystal lattices. nih.gov

Table 2: Predicted Conformational Features of this compound

| Dihedral Angle | Predicted Value (degrees) | Rationale |

| C2-C1-C(O)-O | Significantly non-zero | Steric repulsion between the ortho-iodo and ortho-methyl groups and the carboxylic acid group. researchgate.net |

| O=C-O-H | ~0 (cis) or ~180 (trans) | Intrinsic stability of planar carboxylic acid moiety, though steric clashes could induce slight puckering. mdpi.com |

Elucidation of Directing Group Effects in Aromatic Functionalization

The substituents already present on a benzene ring dictate the position of subsequent electrophilic aromatic substitution (EAS) reactions. The interplay of these directing effects in this compound is complex.

Carboxylic Acid Group (-COOH): This is a deactivating and meta-directing group. quora.com It withdraws electron density from the ring through resonance and inductive effects, making the ring less reactive towards electrophiles. The electron withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. quora.com

Halogen Atoms (-Br, -I): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons into the ring via resonance (+M effect). aakash.ac.inpressbooks.pub This resonance donation stabilizes the cationic intermediates formed during ortho and para attack. pressbooks.publibretexts.org

Methyl Group (-CH₃): This is an activating and ortho, para-directing group due to its electron-donating inductive (+I) and hyperconjugation effects.

In this compound, the positions available for substitution are C3 and C5. The directing effects of the existing groups would be as follows:

The -COOH group at C1 directs incoming electrophiles to C3 and C5.

The -I at C2 directs to C3 (meta) and C6 (ortho, blocked).

The -Br at C4 directs to C3 and C5 (ortho).

The -CH₃ at C6 directs to C5 (meta) and C2 (ortho, blocked).

Theoretical Understanding of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This phenomenon arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the R-X bond (where R is the rest of the molecule and X is the halogen). nih.govacs.org

In this compound, both the bromine and iodine atoms can participate in halogen bonding. The strength of the halogen bond generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. acs.org Therefore, the iodine atom in this molecule is expected to be a stronger halogen bond donor than the bromine atom.

Theoretical studies, such as DFT and ab initio calculations, are crucial for characterizing halogen bonds. nih.govchemrxiv.org These methods can calculate the strength of the interaction, the geometry of the resulting complex, and the properties of the σ-hole. For instance, the maximum positive electrostatic potential (VS,max) on the σ-hole is a good indicator of the strength of the potential halogen bond. acs.org Computational studies have shown that electron-withdrawing groups on the aromatic ring enhance the σ-hole and thus strengthen the halogen bond. The presence of the electron-withdrawing carboxylic acid group and the other halogen would therefore enhance the halogen bonding capability of both the iodine and bromine atoms in this compound.

The ability of this molecule to form halogen bonds could be significant in the context of crystal engineering, where these interactions can be used to control the assembly of molecules in the solid state, and in molecular recognition, where they can contribute to the binding of the molecule to a biological target.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Multistep Organic Synthesis

The utility of 4-Bromo-2-iodo-6-methylbenzoic acid as a versatile building block stems from the differential reactivity of its functional groups. The presence of both an iodo and a bromo substituent on the aromatic ring is particularly advantageous. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective, stepwise functionalization of the aromatic core.

A synthetic sequence can be envisioned where the iodo position is first modified via a cross-coupling reaction, leaving the bromo position intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach provides a controlled and predictable route to elaborately substituted benzene (B151609) derivatives, which are key cores in many complex target molecules. A related compound, 4-bromo-5-iodo-2-methyl-benzoic acid, is noted for its utility as a versatile building block for synthesizing more complex organic molecules due to its unique substitution pattern that allows for various chemical transformations. Similarly, 4-bromo-2-methylbenzoic acid is a common synthetic intermediate used in multistep coupling or acylation reactions to produce a variety of target products. chemicalbook.com

Precursors for Specialty Chemicals and Functional Materials

Halogenated aromatic compounds are fundamental precursors in the synthesis of specialty chemicals and advanced functional materials. The incorporation of heavy atoms like bromine and iodine can influence the physical properties of a material, including its refractive index, density, and flame-retardant capabilities.

While direct applications of this compound in materials science are not extensively documented, its structural analogue, 4-bromo-2-methylbenzoic acid, serves as a starting material for producing mesogen-jacketed liquid crystalline polymers. chemicalbook.com These polymers possess unique optical and electronic properties. Given this precedent, this compound could potentially serve as a precursor for high-performance polymers and other functional materials where precise tuning of properties via halogenation is desired. The carboxylic acid group offers a convenient handle for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures.

Intermediates in the Synthesis of Complex Organic Molecules

The role of polysubstituted benzoic acids as intermediates is well-established in organic synthesis. For example, 4-bromo-2-methylbenzoic acid is used as a building block in the preparation of anthranilic acids with antibacterial activity and in the synthesis of isoindolinone derivatives. chemicalbook.comfishersci.com It is also a key starting material in a patented three-step synthesis of 4-bromoacetyl-2-methyl benzoate, an intermediate for the insecticide Fluralaner. google.com

This compound, with its additional reactive site, is an even more powerful intermediate for constructing complex organic molecules. Its structural framework is suitable for synthesizing highly substituted aromatic compounds that are often found in pharmaceuticals, agrochemicals, and natural products. The controlled, sequential introduction of different substituents allows for the creation of molecular complexity from a relatively simple starting material. The synthesis of 4-allyl-2-methylbenzyl chrysanthemate, a compound with high toxicity, from 4-bromo-2-methylbenzoic acid highlights the use of such intermediates in creating biologically active molecules. medchemexpress.com

Contribution to the Development of New Synthetic Methodologies

Substrates with multiple, differentially reactive sites are invaluable for the development and optimization of new synthetic methods. This compound is an ideal candidate for exploring the regioselectivity of new catalytic systems. For instance, researchers developing new palladium or copper catalysts for cross-coupling reactions could use this compound to test the catalyst's ability to discriminate between the C–I and C–Br bonds.

The development of selective oxidation or reduction methods could also be explored, targeting either the carboxylic acid or the methyl group while leaving the sensitive carbon-halogen bonds intact. orgsyn.org The steric hindrance provided by the methyl group ortho to both the iodine atom and the carboxylic acid adds another layer of complexity, making it a challenging and informative substrate for testing the limits and selectivity of new chemical transformations. The study of reactions like difluorocarbene insertion, which is used to create fluorinated molecules, often relies on expanding the scope with various substrates, and polysubstituted molecules are key to this exploration. cas.cn

Design of Ligands and Reagents in Catalysis

The structure of this compound lends itself to potential applications in the design of specialized ligands and reagents for catalysis. The carboxylic acid group can serve as an anchoring point to a metal center, while the bromo- and iodo-substituted aromatic ring can be used to modulate the steric and electronic properties of the resulting metal complex. These properties are critical for controlling the activity and selectivity of a catalyst.

For example, a related compound, methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), is a highly effective and selective catalyst for the rearrangement of epoxides to carbonyl compounds. orgsyn.org This demonstrates how bulky, halogenated phenolic structures can form powerful reagents. By modifying this compound, it is conceivable to design new chiral ligands for asymmetric catalysis or to develop new organocatalysts where the specific substitution pattern influences the catalytic activity. The development of modern catalysts, such as the Grubbs catalysts for olefin metathesis, often involves fine-tuning the ligand sphere around the metal center to achieve desired reactivity and stability, a process where novel substituted aromatics play a crucial role. organic-chemistry.orgsigmaaldrich.cn

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes to Highly Substituted Benzoic Acids

The synthesis of polysubstituted aromatic compounds like 4-Bromo-2-iodo-6-methylbenzoic acid often involves multi-step processes that can be resource-intensive and generate significant waste. A primary challenge for future research is the development of more sustainable and efficient synthetic routes.

Key areas of focus include:

Green Chemistry Approaches: Traditional oxidation methods for converting alkylbenzenes to benzoic acids often use stoichiometric oxidants like potassium permanganate (B83412) or nitric acid, which are environmentally problematic. google.com Future routes will likely focus on catalytic methods using greener oxidants. A promising approach involves the liquid-phase catalytic oxidation using molecular oxygen, an inexpensive and environmentally benign reagent. google.comwipo.intgoogle.com This method, often employing catalysts based on cobalt and manganese salts, can offer high conversion rates and yields with reduced environmental impact. google.com

Mechanochemistry: Ball milling and other mechanochemical techniques are emerging as powerful tools for sustainable synthesis. acs.org A recent development in this area is the use of piezoelectric materials like BaTiO₃ to drive mechanochemical Sandmeyer reactions, enabling solvent-minimized, metal-catalyst-free halogenation of aryl diazonium salts. acs.org Adapting such innovative, energy-efficient methods for the synthesis of complex halogenated benzoic acids represents a significant future research direction.

| Methodology | Key Advantages | Challenges & Research Focus | Relevant Compounds |

|---|---|---|---|

| Traditional Chemical Oxidation | Well-established procedures. | Poor atom economy, hazardous reagents (e.g., KMnO₄, HNO₃), waste generation. google.com | Halogenated Benzoic Acids google.com |

| Catalytic Liquid-Phase O₂ Oxidation | Uses green oxidant (O₂), high yield, lower energy consumption, reduced corrosion. google.comwipo.int | Catalyst recovery and reuse, optimization for complex substrates. | Nitrobenzoic Acid, Halogenated Benzoic Acids google.com |

| Continuous Flow Synthesis | Enhanced safety, improved heat/mass transfer, scalability, higher oxygen utilization. wipo.int | Reactor design, process optimization for multi-step syntheses. | Substituted Benzoic Acids wipo.int |

| Mechanochemical Synthesis | Solvent-minimized, reduced waste, potential for novel reactivity, energy efficiency. acs.org | Substrate scope limitations, scalability, understanding reaction mechanisms. | Aryl Halides acs.org |

Exploration of Novel Reactivity Patterns for Ortho-Bromo-Ortho-Iodo-Methyl-Substituted Systems

The this compound scaffold is rich in functionality, but its reactivity is governed by a complex interplay of steric and electronic effects. The ortho-substituents (iodo, methyl) create significant steric hindrance around the carboxylic acid and the adjacent C-H bond, while the different halogens (bromo, iodo) offer orthogonal reactivity.

Future research will need to systematically explore these reactivity patterns: